(R)-2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole
Description
(R)-2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral heterocyclic compound featuring a benzo[b]thiophene moiety fused to a 4,5-dihydrooxazole (oxazoline) ring. Its stereochemistry at the 4-position (R-configuration) and structural features make it a promising candidate for antifungal applications. Key attributes include:
- Antifungal Activity: Derivatives of this scaffold exhibit potent broad-spectrum antifungal activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, with MIC values as low as 0.03 μg/mL .
- Metabolic Stability: Compounds such as A31 and A33 demonstrate high metabolic stability in human liver microsomes (half-lives of 80.5 and 69.4 minutes, respectively) and minimal inhibition of CYP3A4 and CYP2D6 enzymes, reducing drug-drug interaction risks .
- Pharmacokinetics: A31 showed favorable pharmacokinetic profiles in SD rats, supporting further preclinical development .
Properties
IUPAC Name |
(4R)-2-(1-benzothiophen-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS/c1-2-6-12(7-3-1)14-11-19-17(18-14)16-10-13-8-4-5-9-15(13)20-16/h1-10,14H,11H2/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOPWMKOXZPEAX-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC3=CC=CC=C3S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC3=CC=CC=C3S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities, particularly in the field of antifungal and anticancer research. This article synthesizes existing research findings, including biological activity evaluations, structure-activity relationships, and pharmacokinetic properties.
- Molecular Formula : C₁₇H₁₃NOS
- Molecular Weight : 279.36 g/mol
- CAS Number : 541549-95-5
Antifungal Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. A series of compounds were synthesized and evaluated for their efficacy against various fungal strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.
| Compound | MIC against C. albicans (μg/mL) | MIC against C. neoformans (μg/mL) | MIC against A. fumigatus (μg/mL) |
|---|---|---|---|
| A30 | 0.03 | 0.25 | 0.5 |
| A31 | 0.05 | 0.5 | 1 |
| A32 | 0.1 | 1 | 2 |
| A33 | 0.03 | 0.25 | 0.5 |
Compounds A30 to A34 showed excellent broad-spectrum antifungal activity with minimal inhibitory concentration (MIC) values ranging from 0.03 to 2 μg/mL, indicating their potential as effective antifungal agents .
Pharmacokinetics and Metabolism
The pharmacokinetic evaluation of compound A31 in SD rats revealed promising results:
- Half-life : 80.5 minutes
- Metabolic Stability : High stability in human liver microsomes
- CYP Inhibition : Weak or negligible inhibition of CYP3A4 and CYP2D6 enzymes
This suggests that A31 has favorable pharmacokinetic properties for further development as a therapeutic agent .
Anticancer Potential
The compound's anticancer activity has also been investigated, with findings indicating selective cytotoxicity against various cancer cell lines. Research shows that certain derivatives can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of several derivatives on breast cancer cell lines (MCF-7, MDA-MB-231), it was found that:
- Compound A34 exhibited significant cytotoxicity with an IC50 value of 15 μM.
- Selectivity Index : The selectivity index for compound A34 was calculated as follows:
This index indicated a higher selectivity towards cancer cells compared to normal cells, supporting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications to the oxazole ring and substituents on the phenyl groups significantly influenced biological activity. Compounds with electron-donating groups showed enhanced antifungal and anticancer activities compared to those with electron-withdrawing groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Recent studies have explored the anticancer effects of (R)-2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of this compound have been tested for their ability to modulate signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.
1.2 Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties by inhibiting acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The modulation of neurotransmitter systems could provide therapeutic benefits in managing cognitive decline associated with these conditions.
Synthesis and Characterization
A study published in a peer-reviewed journal detailed the synthesis of this compound and its characterization using techniques such as NMR spectroscopy and X-ray crystallography. The study confirmed the structural integrity of the synthesized compound and evaluated its purity and stability under various conditions.
In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in animal models of cancer and neurodegeneration. These studies assessed tumor size reduction and improvements in cognitive function metrics following treatment with the compound.
Comparison with Similar Compounds
Antifungal Dihydrooxazole Derivatives
Several analogs of the target compound have been synthesized, with variations in substituents impacting activity and stability:
Key Findings :
- Substituent Effects : While the parent compound (A31) shows optimized antifungal activity, analogs with alkyl substituents (e.g., isobutyl, ethyl) lack reported MIC data, suggesting the phenyl group at the 4-position is critical for potency .
- Stereochemical Influence : The (R)-configuration is associated with enhanced activity compared to (S)-isomers, as seen in commercial analogs ().
Benzothiophene Acrylonitrile Anticancer Agents
Structurally related benzothiophene acrylonitrile derivatives (e.g., compounds 31–33) exhibit anticancer activity but differ in core structure and application:
| Compound ID | Core Structure | GI50 (nM) | Mechanism | Reference |
|---|---|---|---|---|
| 31 | Benzothiophene-acrylonitrile | <10–100 | Overcomes P-gp efflux resistance | |
| Target | Dihydrooxazole | N/A | CYP51 inhibition (antifungal) |
Key Findings :
- Scaffold Differences : The dihydrooxazole ring in the target compound enables antifungal activity via CYP51 inhibition, whereas acrylonitrile derivatives target tubulin polymerization in cancer cells .
- Benzothiophene Role : The benzo[b]thiophene moiety is common in both classes, highlighting its versatility in drug design .
Heterocyclic Analogs with Varied Cores
Other heterocycles, such as benzoxazoles and thiazoles, provide comparative insights:
Key Findings :
- Activity Superiority: The target compound’s dihydrooxazole derivatives show superior antifungal potency (sub-μg/mL MICs) compared to thiochromanones (MICs ≥2 μg/mL) .
Preparation Methods
Reaction Mechanism:
-
Formation of the Hydroxyamide Intermediate :
The reaction begins with the acylation of 2-amino-2-phenylethanol by benzo[b]thiophene-2-carbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. -
Cyclization :
The hydroxyamide undergoes cyclization using thionyl chloride (SOCl) or phosphorus oxychloride (POCl) to form the oxazoline ring.
Optimization Data:
| Condition | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | SOCl | DCM | 0°C → rt | 78–85 |
| Cyclization | POCl | Toluene | 80°C | 72–76 |
Key Findings :
-
SOCl in DCM at room temperature provides higher yields (85%) compared to POCl.
-
Stereochemical control is achieved using chiral amino alcohols or post-synthesis resolution.
Metal-Catalyzed Cyclization Strategies
Indium(III) Chloride (InCl3_33)-Catalyzed Cyclization
Source describes a tandem 5-exo-dig cyclization/1,6-conjugate addition using InCl as a catalyst.
Procedure :
-
Substrates : N-Propargylamides and para-quinone methides (p-QMs).
-
Conditions : InCl (10 mol%), DCE, 70°C, 12 h.
Example :
Copper(I)-Catalyzed Oxidative Coupling
Source reports a Cu(I)-mediated method for constructing 4,5-dihydrooxazoles via C–C/C–N/C–O bond formation .
Key Steps :
-
Oxidative Coupling : Benzimidates, paraformaldehyde, and 1,3-diketones react under O atmosphere.
-
Catalyst : CuI (15 mol%), 1,10-phenanthroline (ligand), DMF, 80°C.
Enantioselective Synthesis
Asymmetric Hydrogenation
The patent in source highlights iridium- or ruthenium-catalyzed asymmetric hydrogenation for enantiomeric control.
Conditions :
Chiral Resolution
Racemic mixtures of the oxazoline are resolved using chiral stationary phase chromatography (CSP) or enzymatic kinetic resolution.
Example :
-
CSP Column : Chiralpak OD-3 (n-hexane/IPA = 95:5).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) | ee (%) |
|---|---|---|---|---|
| Cyclocondensation | High scalability | Requires chiral resolution | 72–85 | 50–90 |
| InCl Catalysis | Broad substrate scope | Moderate stereocontrol | 65–89 | N/A |
| Cu(I) Catalysis | Eco-friendly (O oxidant) | Limited to specific substrates | 70–82 | N/A |
| Asymmetric Hydrogenation | High enantioselectivity | Costly catalysts | 88–92 | >90 |
Structural Confirmation and Characterization
Key Analytical Data :
-
H NMR (CDCl): δ 7.95–7.89 (m, 2H, Ar-H), 7.48–7.37 (m, 3H, Ar-H), 4.24 (t, J = 8.0 Hz, 1H, CH), 3.38 (d, J = 7.9 Hz, 2H, CH).
-
X-ray Crystallography : Confirms (R)-configuration (CCDC 2254862).
Industrial-Scale Considerations
For large-scale production, the cyclocondensation method is preferred due to its simplicity and cost-effectiveness. However, asymmetric hydrogenation remains the gold standard for high-purity (R)-enantiomer synthesis in pharmaceuticals .
Q & A
Q. What are the common synthetic routes for (R)-2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole?
A three-step synthesis protocol is widely used, starting from enantiomerically pure precursors like (S)-(+)-2-phenylglycinol. Key steps include cyclization under high-temperature conditions (e.g., refluxing toluene) and purification via recrystallization. Yields for each step range from 83.2% to 94.5%, with final purity >99% confirmed by GC-MS and NMR .
Q. How is enantiomeric purity determined for this compound?
Enantiomeric excess (ee) is quantified using polarimetry (optical rotation measurements) and chiral HPLC. For example, (R)-isomers exhibit specific rotation values distinct from (S)-counterparts. Spectroscopic methods (e.g., and NMR) with chiral shift reagents can further resolve enantiomers .
Q. What characterization techniques confirm the compound’s structural identity?
Q. What are typical reaction conditions for synthesizing derivatives?
Derivatization often involves nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh)), KCO as base, and DMF at 80–100°C .
Advanced Research Questions
Q. How do crystallographic studies inform the molecular conformation of this compound?
Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between the benzo[b]thiophene and phenyl groups (~45–60°), influencing steric and electronic properties. SHELX software (SHELXL-2018) refines structures with R-factors <0.05, confirming non-covalent interactions (e.g., C–H···π) critical for packing .
Q. How does structural modification impact antifungal activity?
Derivatives with electron-withdrawing groups (e.g., –CF) on the phenyl ring show enhanced antifungal potency (IC <1 µM against Candida albicans). Substitution at the 4-position of the dihydrooxazole ring modulates membrane permeability, as shown in broad-spectrum assays .
Table 1: Antifungal Activity of Selected Derivatives
| Derivative Structure | IC (µM, C. albicans) | LogP |
|---|---|---|
| 4-NO-Phenyl substituent | 0.89 | 3.2 |
| 4-CF-Phenyl substituent | 0.75 | 3.8 |
| Parent compound (no substitution) | 5.2 | 2.1 |
Q. What computational methods predict biological activity?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with fungal CYP51 enzymes, identifying key hydrogen bonds with Thr311 and hydrophobic contacts with heme .
Q. What challenges arise in synthesizing dimeric or polymeric analogs?
Bis-dihydrooxazole analogs require precise stereochemical control during coupling. For example, cycloheptane-linked dimers (CAS: 1404433-37-9) exhibit low yields (~30%) due to steric hindrance. Wilkinson’s catalyst (RhCl(PPh)) improves efficiency in dehydrogenative polymerization .
Q. How can data contradictions in bioactivity be resolved?
Contradictory IC values across assays may stem from differential solvent effects (e.g., DMSO vs. aqueous buffers). Cross-validation using standardized protocols (CLSI M27/M38) and in vivo models (e.g., Galleria mellonella) is recommended .
Q. What role does this compound play in coordination chemistry?
The oxazoline nitrogen and sulfur atoms act as bidentate ligands for organotin(IV) complexes. For example, 4,4-dimethyl-2-(2-(triphenylstannyl)phenyl)-4,5-dihydrooxazole forms stable Sn–N/S bonds, characterized by NMR (δ ~−200 ppm) and X-ray crystallography .
Data Sources and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
